molecular formula C16H20N2O4S B3303070 N-cyclopentyl-3-(4-methyl-1,1-dioxido-3-oxoisothiazolidin-2-yl)benzamide CAS No. 919700-43-9

N-cyclopentyl-3-(4-methyl-1,1-dioxido-3-oxoisothiazolidin-2-yl)benzamide

カタログ番号 B3303070
CAS番号: 919700-43-9
分子量: 336.4 g/mol
InChIキー: ANLAAWPEPUXRAC-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

“N-cyclopentyl-3-(4-methyl-1,1-dioxido-3-oxoisothiazolidin-2-yl)benzamide” is a chemical compound with the molecular formula C16H20N2O4S . It is a member of the class of molecules known as benzamides .


Molecular Structure Analysis

The molecular structure of this compound consists of a benzamide group attached to a cyclopentyl group and a 4-methyl-1,1-dioxido-3-oxoisothiazolidin-2-yl group .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound include a molecular weight of 372.460 Da . More detailed properties are not available in the current literature .

作用機序

N-cyclopentyl-3-(4-methyl-1,1-dioxido-3-oxoisothiazolidin-2-yl)benzamide exerts its pharmacological effects by inhibiting JAK enzymes, which are involved in cytokine signaling pathways. JAK enzymes are activated by cytokine receptors, which are present on the surface of immune cells. Once activated, JAK enzymes phosphorylate and activate downstream signaling molecules, such as signal transducers and activators of transcription (STATs). Activated STATs then translocate to the nucleus and induce the transcription of target genes, including those involved in inflammation and immune response.
This compound selectively inhibits JAK1 and JAK3 enzymes, which are involved in the signaling pathways of several cytokines, including IL-2, IL-4, IL-7, IL-9, IL-15, and IL-21. By inhibiting JAK enzymes, this compound can reduce the production of pro-inflammatory cytokines and modulate immune responses.
Biochemical and Physiological Effects:
This compound has been shown to have significant biochemical and physiological effects in preclinical studies. In a rat model of adjuvant-induced arthritis, this compound reduced joint inflammation, synovial hyperplasia, and bone erosion. In a mouse model of psoriasis, this compound reduced the expression of pro-inflammatory cytokines and improved skin inflammation and scaling. In a mouse model of colitis, this compound reduced colonic inflammation and improved disease severity.

実験室実験の利点と制限

N-cyclopentyl-3-(4-methyl-1,1-dioxido-3-oxoisothiazolidin-2-yl)benzamide has several advantages and limitations for lab experiments. One advantage is its selectivity for JAK1 and JAK3 enzymes, which allows for targeted inhibition of cytokine signaling pathways. Another advantage is its oral bioavailability, which makes it suitable for long-term treatment in animal models. However, one limitation is its relatively short half-life in vivo, which requires frequent dosing to maintain therapeutic levels. Another limitation is its potential for off-target effects, as JAK enzymes are involved in multiple signaling pathways.

将来の方向性

For research on N-cyclopentyl-3-(4-methyl-1,1-dioxido-3-oxoisothiazolidin-2-yl)benzamide include:
1. Clinical trials to evaluate its safety and efficacy in humans with autoimmune and inflammatory diseases.
2. Studies to elucidate its mechanism of action and potential off-target effects.
3. Development of more potent and selective JAK inhibitors with improved pharmacokinetic properties.
4. Investigation of its potential for combination therapy with other immunomodulatory agents.
5. Studies to evaluate its potential for preventing transplant rejection and graft-versus-host disease.
In conclusion, this compound is a small molecule inhibitor of JAK enzymes that has shown promising results in preclinical studies for its potential therapeutic applications in various autoimmune and inflammatory diseases. Its selectivity for JAK1 and JAK3 enzymes and oral bioavailability make it suitable for targeted inhibition of cytokine signaling pathways in animal models. Future research on this compound will provide valuable insights into its pharmacological effects and potential clinical applications.

科学的研究の応用

N-cyclopentyl-3-(4-methyl-1,1-dioxido-3-oxoisothiazolidin-2-yl)benzamide has been extensively studied for its potential therapeutic applications in various autoimmune and inflammatory diseases, such as rheumatoid arthritis, psoriasis, and inflammatory bowel disease. In preclinical studies, this compound has been shown to inhibit JAK1 and JAK3 enzymes, which are involved in the signaling pathways of several cytokines, including interleukin (IL)-2, IL-4, IL-7, IL-9, IL-15, and IL-21. By inhibiting JAK enzymes, this compound can reduce the production of pro-inflammatory cytokines and modulate immune responses.

Safety and Hazards

The safety and hazards associated with this compound are not specified in the available literature .

特性

IUPAC Name

N-cyclopentyl-3-(4-methyl-1,1,3-trioxo-1,2-thiazolidin-2-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20N2O4S/c1-11-10-23(21,22)18(16(11)20)14-8-4-5-12(9-14)15(19)17-13-6-2-3-7-13/h4-5,8-9,11,13H,2-3,6-7,10H2,1H3,(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ANLAAWPEPUXRAC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CS(=O)(=O)N(C1=O)C2=CC=CC(=C2)C(=O)NC3CCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-cyclopentyl-3-(4-methyl-1,1-dioxido-3-oxoisothiazolidin-2-yl)benzamide
Reactant of Route 2
Reactant of Route 2
N-cyclopentyl-3-(4-methyl-1,1-dioxido-3-oxoisothiazolidin-2-yl)benzamide
Reactant of Route 3
Reactant of Route 3
N-cyclopentyl-3-(4-methyl-1,1-dioxido-3-oxoisothiazolidin-2-yl)benzamide
Reactant of Route 4
Reactant of Route 4
N-cyclopentyl-3-(4-methyl-1,1-dioxido-3-oxoisothiazolidin-2-yl)benzamide
Reactant of Route 5
Reactant of Route 5
N-cyclopentyl-3-(4-methyl-1,1-dioxido-3-oxoisothiazolidin-2-yl)benzamide
Reactant of Route 6
N-cyclopentyl-3-(4-methyl-1,1-dioxido-3-oxoisothiazolidin-2-yl)benzamide

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。